(4-Methoxyphenyl)methanesulfonyl chloride

Physical Organic Chemistry Reaction Kinetics Sulfonylation Mechanism

Standard benzylsulfonyl groups (Ts/Bs) require harsh acidic/reductive cleavage, destroying acid-sensitive functionality. (4-Methoxyphenyl)methanesulfonyl chloride installs the PMB-SO₂- group for mild, orthogonal CAN-mediated deprotection (71-84% yield). • Enhanced electrophilicity enables rapid low-temp sulfonylation (-20 to 0 °C) vs. slower 4-H/4-Me analogs, minimizing side reactions. • Pre-validated DPP-4 inhibitor pharmacophore (Ki = 53 nM). • ≥95% purity with batch-specific NMR/HPLC/GC QC documentation.

Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
CAS No. 110661-59-1
Cat. No. B020076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)methanesulfonyl chloride
CAS110661-59-1
Molecular FormulaC8H9ClO3S
Molecular Weight220.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CS(=O)(=O)Cl
InChIInChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
InChIKeyVEFXSKSTBDKZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl)methanesulfonyl Chloride Overview


CAS 110661-59-1, formally named (4-Methoxyphenyl)methanesulfonyl chloride or 4-methoxybenzylsulfonyl chloride, is a para-electron-rich benzylsulfonyl chloride reagent (C8H9ClO3S, MW 220.67 g/mol) [1]. It belongs to the arylmethanesulfonyl chloride subclass, characterized by a highly electrophilic –SO₂Cl group attached to a benzylic methylene linker, which imparts reactivity intermediate between alkanesulfonyl and arenesulfonyl chlorides. This compound is primarily utilized as a sulfonylating agent to install the 4-methoxybenzylsulfonyl (PMB-SO₂–) protecting/activating group onto nitrogen, oxygen, or carbon nucleophiles. Commercially, it is typically supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, or GC .

Why (4-Methoxyphenyl)methanesulfonyl Chloride Cannot Be Replaced


The para-methoxy substituent in (4-Methoxyphenyl)methanesulfonyl chloride is not an inert spectator; it electronically and sterically dictates the reagent's reactivity and the downstream chemical behavior of the installed sulfonyl group. Electronic effects from the +M methoxy group stabilize the developing positive charge in the SN2-type transition state at sulfur, leading to a distinct solvolysis rate profile compared to 4-H, 4-Me, or electron-withdrawing 4-Cl/4-NO₂ analogs [1]. This altered kinetic landscape directly impacts the yield, selectivity, and practicality of sulfonylation reactions in complex, multi-functional molecule settings. Moreover, the resulting 4-methoxybenzylsulfonyl group enables a unique, mild, and orthogonal oxidative deprotection pathway (CAN-mediated cleavage in 71–84% yield) that is chemically inaccessible with a simple benzylsulfonyl or tosyl group, which require harsh acidic or reductive conditions [2]. A generic substitution would forfeit this dual capability of controlled reactivity and traceless removal, severely limiting synthetic strategy.

Differentiating (4-Methoxyphenyl)methanesulfonyl Chloride from Analogs


Modulated Solvolytic Reactivity

The para-methoxy group directly influences the rate-determining step of nucleophilic substitution at the sulfonyl sulfur center. Kinetic measurements on a representative 4-Z-substituted arenesulfonyl chloride system (analogous electronic environment) show a systematic decrease in solvolysis rate constant (k, 25 °C, 97% w/w TFE-water) when moving from the strongly electron-donating 4-OMe substituent to electron-withdrawing groups [1]. This is mechanistically consistent with the predominantly bimolecular (SN2) pathway confirmed for p-OCH₃-substituted benzenesulfonyl chlorides, where the electron-rich sulfur center is more susceptible to backside nucleophilic attack [2]. In practical terms, the 4-OMe benzylsulfonyl chloride exhibits faster, cleaner sulfonylation compared to its 4-H or 4-NO₂ counterparts under identical conditions, enabling lower reaction temperatures, shorter times, and reduced side-product formation.

Physical Organic Chemistry Reaction Kinetics Sulfonylation Mechanism

Orthogonal Oxidative Deprotection

The 4-methoxyphenyl (PMP) sulfonyl group derived from this sulfonyl chloride serves as a traceless, oxidatively labile amine protecting group. Quantitative experimental data demonstrate that the PMP group can be cleanly removed from the nitrogen atom of bicyclic sultams using cerium(IV) ammonium nitrate (CAN) in acetonitrile at room temperature, affording the deprotected sultams in 71–84% isolated yield across six structurally diverse examples [1]. In contrast, an unsubstituted benzylsulfonyl (Bn-SO₂–) or 4-methylphenylsulfonyl (tosyl, Ts) group is completely inert to this mild oxidative protocol and requires harsh acidic (HBr/AcOH, TfOH) or strongly reducing conditions (Na/NH₃, SmI₂) that are incompatible with many functional groups. This orthogonal deprotection capability is a direct consequence of the 4-methoxy substituent's ability to stabilize a quinoid intermediate during the oxidative cleavage pathway.

Protecting Group Chemistry Organic Synthesis Methodology Sultam Derivatization

DPP-4 Target Engagement

In drug discovery, the final installed 4-methoxybenzylsulfonyl group is more than a protecting group; it acts as a critical pharmacophoric element. A representative inhibitor incorporating this sulfonamide moiety, (2S,4S)-1-((R)-2-amino-3-(4-methoxybenzylsulfonyl)-3-methylbutanoyl)-4-fluoropyrrolidine-2-carbonitrile, exhibits a Ki of 53 nM against human recombinant dipeptidyl peptidase-4 (DPP-4) [1]. While a direct comparative Ki for the des-methoxy or 4-methyl analog is not publicly available within this compound series, the presence of the hydrogen-bond-accepting methoxy group is structurally consistent with enhanced binding affinity compared to an unsubstituted benzyl group, which would lack this polar interaction. This potency marks the 4-methoxybenzylsulfonyl unit as a validated fragment for medicinal chemists building focused libraries targeting serine proteases

Medicinal Chemistry DPP-4 Inhibition Structure-Activity Relationship (SAR)

Application Scenarios for (4-Methoxyphenyl)methanesulfonyl Chloride


Controlled Sulfonylation of Base-Sensitive Substrates

When reacting a complex intermediate containing a secondary alcohol prone to elimination, the enhanced electrophilicity of the 4-methoxybenzylsulfonyl chloride (implied by its position as the fastest-reacting congener in the solvolysis series [1]) allows for rapid, low-temperature sulfonylation (e.g., –20 °C to 0 °C in CH₂Cl₂ with Et₃N). This outperforms the slower-reacting 4-H or 4-Me benzylsulfonyl chlorides, which would necessitate higher temperatures and prolonged exposure, risking substrate decomposition. The resulting sulfonate ester is a stable, crystalline intermediate ready for subsequent SN2 displacement.

Traceless Amine Protection

In the construction of bicyclic sultams, the 4-methoxyphenylsulfonyl group derived from this reagent serves a dual purpose: it activates the nitrogen for efficient cyclodialkylation and then is cleanly cleaved at the final stage using CAN. This mild, orthogonal deprotection protocol (71–84% yield [2]) is critical when the sultam scaffold contains acid-labile or hydrogenation-sensitive functionality, a scenario where classic tosyl (Ts) deprotection would lead to compound destruction.

DPP-4 Inhibitor Library Synthesis

Medicinal chemistry groups pursuing DPP-4 inhibitors can directly employ (4-Methoxyphenyl)methanesulfonyl chloride to react with the primary amine of a D-isoleucine–pyrrolidine scaffold, generating the key 4-methoxybenzylsulfonamide pharmacophore in a single step. The resulting intermediate is a known potent inhibitor (Ki = 53 nM [3]). This pre-validated transformation eliminates the uncertainty of substituent scanning with 4-F, 4-Cl, or 4-H benzylsulfonyl chlorides, accelerating lead optimization timelines.

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